molecular formula C11H14N4O B14883702 (5-Isopropyl-1,2,4-oxadiazol-3-yl)(pyridin-3-yl)methanamine

(5-Isopropyl-1,2,4-oxadiazol-3-yl)(pyridin-3-yl)methanamine

Cat. No.: B14883702
M. Wt: 218.26 g/mol
InChI Key: ZXGROSVAMMXKBO-UHFFFAOYSA-N
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Description

(5-Isopropyl-1,2,4-oxadiazol-3-yl)(pyridin-3-yl)methanamine is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Isopropyl-1,2,4-oxadiazol-3-yl)(pyridin-3-yl)methanamine typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives. For example, the reaction of an isopropyl-substituted hydrazide with a carboxylic acid derivative under acidic or basic conditions can yield the oxadiazole ring.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine derivative and an appropriate coupling partner.

    Formation of the Methanamine Group: The methanamine group can be introduced through reductive amination of an aldehyde or ketone precursor with an amine source.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can target the oxadiazole ring or the pyridine ring, potentially leading to the formation of reduced heterocycles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Electrophilic or nucleophilic reagents, such as halogens, alkylating agents, and nucleophiles, are used under appropriate conditions.

Major Products

    Oxidation: Imines, nitriles

    Reduction: Reduced heterocycles

    Substitution: Functionalized derivatives with various substituents

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Catalysis: It can be used as a ligand in catalytic reactions, facilitating various transformations.

Biology

    Medicinal Chemistry: The compound has potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological processes and interactions.

Medicine

    Drug Development: The compound may be investigated for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Agriculture: It may be explored for its potential as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of (5-Isopropyl-1,2,4-oxadiazol-3-yl)(pyridin-3-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to form specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with its targets. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    (5-Methyl-1,2,4-oxadiazol-3-yl)(pyridin-3-yl)methanamine: Similar structure with a methyl group instead of an isopropyl group.

    (5-Ethyl-1,2,4-oxadiazol-3-yl)(pyridin-3-yl)methanamine: Similar structure with an ethyl group instead of an isopropyl group.

    (5-Phenyl-1,2,4-oxadiazol-3-yl)(pyridin-3-yl)methanamine: Similar structure with a phenyl group instead of an isopropyl group.

Uniqueness

(5-Isopropyl-1,2,4-oxadiazol-3-yl)(pyridin-3-yl)methanamine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity, biological activity, and physical properties. The isopropyl group can provide steric hindrance, affecting the compound’s interactions with other molecules and its overall stability.

Properties

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

(5-propan-2-yl-1,2,4-oxadiazol-3-yl)-pyridin-3-ylmethanamine

InChI

InChI=1S/C11H14N4O/c1-7(2)11-14-10(15-16-11)9(12)8-4-3-5-13-6-8/h3-7,9H,12H2,1-2H3

InChI Key

ZXGROSVAMMXKBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NO1)C(C2=CN=CC=C2)N

Origin of Product

United States

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